molecular formula C13H22N2O9 B12103802 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B12103802
M. Wt: 350.32 g/mol
InChI Key: VOVFDZJABRGWTQ-UHFFFAOYSA-N
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Description

5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple functional groups, including acetamido, dihydroxypropyl, and dihydroxyoxane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate acetamido and dihydroxypropyl precursors under controlled conditions. The reaction conditions often include:

    Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.

    Solvents: Polar solvents like methanol or ethanol to dissolve reactants and facilitate the reaction.

    Catalysts: Acid or base catalysts to promote the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and product quality.

    Continuous Flow Reactors: For large-scale production, ensuring consistent product yield and quality.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, or other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential, particularly in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid analogs: Compounds with slight modifications in the acetamido or dihydroxypropyl groups.

    Other dihydroxyoxane derivatives: Compounds with similar oxane rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H22N2O9

Molecular Weight

350.32 g/mol

IUPAC Name

5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)

InChI Key

VOVFDZJABRGWTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O

Origin of Product

United States

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